1-Methyl-6-trifluoromethylpyrimidine-2,4-dione
Overview
Description
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione is a chemical compound with the molecular formula C6H5F3N2O2 and a molecular weight of 194.11 g/mol It is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 1-position of the pyrimidine ring
Preparation Methods
The synthesis of 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrimidine-2,4-dione with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form pyrimidine derivatives with extended conjugation.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties such as enhanced thermal stability and chemical resistance.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-Methyl-6-trifluoromethylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives, such as:
1-Methyl-5-trifluoromethylpyrimidine-2,4-dione: Similar structure but with the trifluoromethyl group at the 5-position.
1-Methyl-6-chloropyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of the trifluoromethyl group.
1-Methyl-6-methylpyrimidine-2,4-dione: Similar structure but with a methyl group instead of the trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-3(6(7,8)9)2-4(12)10-5(11)13/h2H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPMAWBRBERLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465753 | |
Record name | 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203938-27-6 | |
Record name | 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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